N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-chlorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.
Substitution: The chlorobenzenesulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .
Scientific Research Applications
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylsulfanyl-phenyl)-acrylamide: Another indole derivative with comparable chemical properties.
Uniqueness
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .
Properties
CAS No. |
882046-76-6 |
---|---|
Molecular Formula |
C22H17ClN4O3S |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+ |
InChI Key |
JPGVKTFCGPUUFF-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.